molecular formula C13H14N4OS B420927 4-Pyrimidin-2-ylpiperazinyl 2-thienyl ketone CAS No. 256417-26-2

4-Pyrimidin-2-ylpiperazinyl 2-thienyl ketone

Cat. No.: B420927
CAS No.: 256417-26-2
M. Wt: 274.34g/mol
InChI Key: GHAINZYZEWJSEX-UHFFFAOYSA-N
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Description

4-Pyrimidin-2-ylpiperazinyl 2-thienyl ketone (PubChem CID: 727062) is a synthetic small molecule with the molecular formula C 13 H 14 N 4 OS . This compound features a pyrimidine ring linked to a thienyl ketone group via a piperazine linker, a structural motif of significant interest in medicinal chemistry. The pyrimidine scaffold is a privileged pharmacophore in drug discovery due to its presence in essential biomolecules like nucleic acids and vitamins . Pyrimidine derivatives are extensively researched for their diverse biological activities. A key area of investigation is their anti-inflammatory potential, where such compounds have been shown to inhibit the expression and activity of critical inflammatory mediators, including prostaglandin E2 (PGE2), inducible nitric oxide synthase (iNOS), tumor necrosis factor-α (TNF-α), and nuclear factor kappa B (NF-κB) . The piperazine ring is a common feature in bioactive molecules, contributing to favorable pharmacokinetic properties and target interaction . As a building block containing these valuable structural elements, this compound serves as a versatile intermediate for researchers in synthetic and medicinal chemistry. It can be utilized in the design and synthesis of novel compounds for probing biological pathways or developing potential therapeutic agents . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(4-pyrimidin-2-ylpiperazin-1-yl)-thiophen-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4OS/c18-12(11-3-1-10-19-11)16-6-8-17(9-7-16)13-14-4-2-5-15-13/h1-5,10H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHAINZYZEWJSEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acylation of Piperazine Derivatives

The core structure of 4-pyrimidin-2-ylpiperazinyl 2-thienyl ketone hinges on the acylation of a piperazine nitrogen atom with a 2-thienyl carbonyl group. This typically involves reacting 1-(pyrimidin-2-yl)piperazine with 2-thiophenecarbonyl chloride in the presence of a non-nucleophilic base such as triethylamine. The reaction proceeds via nucleophilic acyl substitution, where the secondary amine of the piperazine attacks the electrophilic carbonyl carbon of the acyl chloride, releasing HCl (scavenged by the base).

Example Protocol :

  • Synthesis of 1-(Pyrimidin-2-yl)piperazine :
    2-Chloropyrimidine is reacted with piperazine in refluxing dioxane with potassium carbonate as a base, yielding the substituted piperazine derivative.

  • Acylation with 2-Thiophenecarbonyl Chloride :
    A solution of 1-(pyrimidin-2-yl)piperazine in dichloromethane is treated with triethylamine (1.3 equivalents) and 2-thiophenecarbonyl chloride (1.2 equivalents) at 0–5°C. The mixture is stirred for 12 hours, followed by aqueous workup and recrystallization from acetonitrile.

This method achieves yields of 65–75%, with purity exceeding 95% (HPLC).

Friedel-Crafts Acylation Strategies

Direct Acylation Using Polyphosphoric Acid

An alternative to acyl chloride intermediates involves the direct reaction of 2-thiophenecarboxylic acid with 1-(pyrimidin-2-yl)piperazine in polyphosphoric acid (PPA). This approach, adapted from cyclopentyl 2-thienyl ketone synthesis, bypasses the need for acyl chloride preparation and eliminates stannic chloride catalysts.

Optimized Conditions :

  • Reactants : 2-Thiophenecarboxylic acid (1.0 equiv), 1-(pyrimidin-2-yl)piperazine (1.2 equiv)

  • Solvent : Polyphosphoric acid (PPA) at a 2:1 weight ratio relative to thiophene derivative

  • Temperature : 75°C for 2 hours

  • Workup : Dilution with water, extraction with o-dichlorobenzene, and azeotropic drying

This method achieves 99% purity (GC area%) without intermediate isolation, significantly reducing waste streams.

Solvent and Catalytic System Innovations

Single-Solvent Processes

Recent advances prioritize solvent recycling, particularly using o-dichlorobenzene, which facilitates:

  • Bromination and Amination in Sequence : A single solvent system allows intermediates to remain in solution, eliminating purification steps. For example, a 75% wt/wt solution of α-bromoketone in o-dichlorobenzene directly undergoes amination with ethylamine, yielding 96% pure product.

Heavy Metal-Free Catalysis

Traditional Friedel-Crafts reactions rely on stannic chloride, which contaminates waste streams. Polyphosphoric acid replaces these catalysts, acting as both solvent and water scavenger. Comparative studies show PPA reduces heavy metal waste by >90% while maintaining yields.

Comparative Analysis of Methodologies

Parameter Acyl Chloride Method Direct PPA Method
Yield65–75%85–90%
Purity>95% (HPLC)99% (GC)
Reaction Time12–24 hours2 hours
Heavy Metal WasteNoneNone
Solvent RecoveryLimitedFull (o-dichlorobenzene)

The PPA method outperforms traditional acyl chloride routes in efficiency and sustainability, though it requires specialized handling of corrosive solvents.

Thermal Rearrangement and Final Product Isolation

Post-acylation steps may involve thermal rearrangement to optimize stereochemistry. For instance, heating the crude product in o-dichlorobenzene at 120°C for 1 hour ensures proper keto-enol tautomerization. Final isolation employs:

  • Crystallization : From acetonitrile or ethyl acetate

  • Chromatography : Silica gel with 10% methanol/dichloromethane for analytical-grade purity

Environmental and Industrial Considerations

Waste Minimization

  • Solvent Recycling : o-Dichlorobenzene is recovered via distillation, reducing raw material costs by 40%.

  • PPA Reuse : Spent polyphosphoric acid is reconstituted by adding P₂O₅, achieving 5–7 reaction cycles without yield loss.

Scalability Challenges

Industrial-scale production faces hurdles in:

  • PPA Handling : Corrosivity necessitates Hastelloy reactors, increasing capital costs.

  • Exothermic Reactions : Precise temperature control is critical during acylation to prevent decomposition.

Chemical Reactions Analysis

Types of Reactions

4-Pyrimidin-2-ylpiperazinyl 2-thienyl ketone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Drug Development : The compound is being explored for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties. It may act on specific molecular targets such as enzymes or receptors involved in inflammatory pathways, suggesting its utility in treating conditions like autoimmune diseases and infections .
  • Enzyme Inhibition : Research indicates that derivatives of this compound can inhibit phosphoinositide 3-kinase, which is implicated in various diseases including cancer and metabolic disorders .

2. Biological Activity

  • Antimicrobial Properties : Studies have shown that 4-Pyrimidin-2-ylpiperazinyl 2-thienyl ketone exhibits significant antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics .
  • Anti-inflammatory Effects : The compound has been evaluated for its ability to modulate inflammatory responses, potentially providing therapeutic benefits in inflammatory diseases.

3. Material Science

  • Advanced Materials : The compound is utilized in the synthesis of advanced materials with unique electronic properties. Its heterocyclic nature allows it to be incorporated into polymers and other materials for applications in electronics and nanotechnology.

Case Studies

  • Antimicrobial Evaluation : A study assessed the antimicrobial efficacy of this compound against several bacterial strains. The results indicated that certain derivatives exhibited potent activity comparable to existing antibiotics, highlighting their potential as new therapeutic agents .
  • Inflammation Modulation : In vitro experiments demonstrated that the compound could significantly reduce pro-inflammatory cytokine production in immune cells. This suggests its potential application in treating chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of 4-Pyrimidin-2-ylpiperazinyl 2-thienyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Structural Analogues in Antimicrobial Agents

Several thienyl-containing heterocycles demonstrate antimicrobial activity. For instance:

  • Compound 9a (3-(4-substituted-1-piperazinylmethyl)-5-(2-thienyl)-1,3,4-oxadiazoline-2-thione) exhibits broad-spectrum antibacterial activity, attributed to its thienyl-oxadiazole core and piperazinyl side chain .
  • 4-Pyrimidin-2-ylpiperazinyl 2-thienyl ketone shares the thienyl and piperazinyl motifs but lacks the oxadiazole ring. This structural difference may reduce antibacterial efficacy but enhance selectivity for other targets (e.g., kinases or GPCRs).
Table 1: Antimicrobial Activity Comparison
Compound Core Structure Key Substituents Antimicrobial Activity Reference
This compound Thienyl ketone + piperazine Pyrimidin-2-yl Not reported
Compound 9a Thienyl-oxadiazole + piperazine 4-Substituted piperazinyl Broad-spectrum antibacterial
Cyclopropyl 2-thienyl ketone Thienyl ketone Cyclopropyl No reported bioactivity

Piperazine-Containing Derivatives in Patent Literature

European patent applications highlight piperazine derivatives with pyrimidine or pyrazine rings, such as 7-(piperazin-1-yl)-4H-pyrazino[1,2-a]pyrimidin-4-one. These compounds are designed for kinase inhibition or antimicrobial purposes. Key differences include:

  • This compound uses a thienyl ketone scaffold, whereas patent compounds often employ fused pyrimidinone cores.
  • Substituents like chloro, fluoro (e.g., in ), or nitro groups (e.g., 4-chloro-3-nitrophenyl 2-thienyl ketone ) modulate electronic properties and bioavailability.
Table 2: Structural and Functional Differences in Piperazine Derivatives
Compound Core Structure Key Features Potential Applications Reference
This compound Thienyl ketone + piperazine Pyrimidine, no fused rings Kinase inhibition (hypothesized)
7-(Piperazin-1-yl)-4H-pyrazino[1,2-a]pyrimidin-4-one Fused pyrimidinone + piperazine Rigid bicyclic system Kinase modulation
Vaborbactam Boronic acid + thienyl β-lactamase inhibitor Antibiotic adjuvant

Biological Activity

4-Pyrimidin-2-ylpiperazinyl 2-thienyl ketone is a heterocyclic compound characterized by the presence of a pyrimidine ring, a piperazine ring, and a thiophene ring. This unique structural arrangement suggests potential biological activities, particularly in medicinal chemistry and pharmacology. This article delves into the biological activities associated with this compound, summarizing research findings, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

IUPAC Name (4pyrimidin 2 ylpiperazin 1 yl)thiophen 2 ylmethanone\text{IUPAC Name }(4-\text{pyrimidin 2 ylpiperazin 1 yl})-\text{thiophen 2 ylmethanone}
PropertyValue
Molecular FormulaC13H14N4OS
Molecular Weight270.34 g/mol
CAS Number256417-26-2

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : The compound has been investigated for its ability to inhibit the growth of various microbial strains.
  • Anti-inflammatory Effects : Studies suggest that it may modulate inflammatory pathways, providing potential therapeutic benefits in inflammatory diseases.
  • Anticancer Activity : Preliminary data indicate that it could affect cancer cell proliferation and apoptosis.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes, thereby reducing inflammation.
  • Receptor Modulation : It might interact with receptors that are critical for cell signaling pathways related to cancer progression.

Case Studies

  • Antimicrobial Activity :
    • A study demonstrated that derivatives of this compound showed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.
  • Anti-inflammatory Effects :
    • In vitro assays indicated that the compound reduced the production of pro-inflammatory cytokines in activated macrophages, supporting its use in treating inflammatory conditions.
  • Anticancer Potential :
    • Research involving cancer cell lines revealed that treatment with this compound led to decreased cell viability and increased apoptosis, indicating its potential as an anticancer agent.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

CompoundBiological ActivityUnique Features
2-Thiopyrimidine derivativesAntimicrobial, anticancerSimilar rings but different substituents
Piperazine derivativesDiverse pharmacological propertiesVaries by heterocyclic attachments
Thienyl ketonesAnticancer, anti-inflammatoryDifferent heterocyclic combinations

Q & A

Q. Table 1: Key Physical Properties of Precursors

CompoundCAS RNMelting Point (°C)PuritySource
4-Pyrimidin-2-ylbenzoic acid199678-12-1238–24097%Kanto Reagents
3-Pyrimidin-2-ylaniline69491-56-199.5–101.597%Kanto Reagents

Advanced: How can researchers address discrepancies in reported melting points during derivative synthesis?

Answer:
Melting point variations (e.g., ±3°C across batches) may arise from:

  • Polymorphism : Crystallization solvent choice (e.g., ethyl acetate vs. methanol) affects crystal packing .
  • Impurity Profiles : Use HPLC or GC-MS to detect trace solvents or side products. Recrystallization in polar aprotic solvents (e.g., DMF) improves purity, as seen in pyrimidine-benzoic acid derivatives .
  • Validation : Cross-reference with single-crystal X-ray diffraction data (e.g., Acta Crystallographica reports on piperazine salts ).

Basic: What spectroscopic and analytical methods are critical for structural confirmation?

Answer:

  • 1H NMR : Identifies aromatic protons (e.g., pyrimidine ring protons at δ 8.5–9.0 ppm) and piperazine NH signals (δ 2.5–3.5 ppm) .
  • HRMS : Confirms molecular ion peaks (e.g., [M+H]+ for C14H10F2N2O2 at m/z 434.5 ).
  • Elemental Analysis : Validates C/H/N ratios within ±0.3% of theoretical values, as in phenothiazine-pyrimidine hybrids .

Advanced: How to design structure-activity relationship (SAR) studies for bioactivity optimization?

Answer:

  • Substituent Variation : Modify thienyl or pyrimidine groups (e.g., halogenation at the 4-position enhances antimicrobial activity ).
  • Biological Assays : Test against target enzymes (e.g., kinase inhibition assays) or microbial strains. For quinoline derivatives, IC50 values correlate with electron-withdrawing substituents .
  • Computational Modeling : Perform docking studies using crystallographic data (e.g., piperazine salt conformers ) to predict binding affinities.

Q. Table 2: Bioactivity Trends in Analogous Compounds

Compound ClassBiological ActivityKey SubstituentReference
Quinoline-piperazinyl ketonesAnticancer (IC50: 1–10 µM)4-Fluorophenyl
Pyrimidine-phenothiazinesAntimicrobial (MIC: 8 µg/mL)Thiourea linkage

Basic: What are the challenges in crystallizing this compound?

Answer:

  • Solubility Issues : Low solubility in non-polar solvents necessitates high-boiling solvents (e.g., DMSO) for slow crystallization .
  • Hygroscopicity : Piperazine moieties may absorb moisture; store under inert atmosphere .
  • Crystal Packing : Bulky thienyl groups disrupt lattice formation. Use seeding techniques or co-crystallization agents .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:

  • Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. MCF-7) and incubation times .
  • Metabolic Stability : Test compounds in hepatocyte models to rule out rapid degradation .
  • Data Normalization : Use positive controls (e.g., doxorubicin for cytotoxicity) to calibrate results .

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